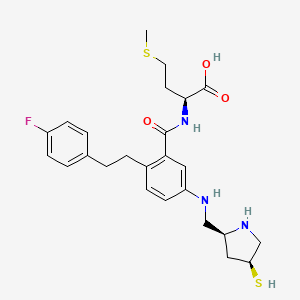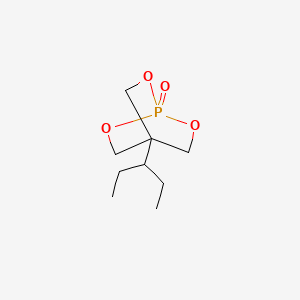
2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane, 4-(1-ethylpropyl)-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane, 4-(1-ethylpropyl)-, 1-oxide is a chemical compound with the molecular formula C9H17O4P and a molecular weight of 220.2026 g/mol . This compound is known for its unique structure, which includes a bicyclic framework with phosphorus and oxygen atoms.
Vorbereitungsmethoden
The synthesis of 2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane, 4-(1-ethylpropyl)-, 1-oxide involves several steps. One common method includes the reaction of a suitable phosphine oxide precursor with an appropriate alkylating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane, 4-(1-ethylpropyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphorus-containing products.
Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group.
Wissenschaftliche Forschungsanwendungen
2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane, 4-(1-ethylpropyl)-, 1-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane, 4-(1-ethylpropyl)-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane, 4-(1-ethylpropyl)-, 1-oxide include other phosphabicyclo compounds with different substituents. These compounds share a similar bicyclic framework but differ in their alkyl or aryl groups. The uniqueness of this compound lies in its specific substituent, which can influence its chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
82515-36-4 |
|---|---|
Molekularformel |
C9H17O4P |
Molekulargewicht |
220.20 g/mol |
IUPAC-Name |
4-pentan-3-yl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide |
InChI |
InChI=1S/C9H17O4P/c1-3-8(4-2)9-5-11-14(10,12-6-9)13-7-9/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
DTTKDIQXJSMAQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C12COP(=O)(OC1)OC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




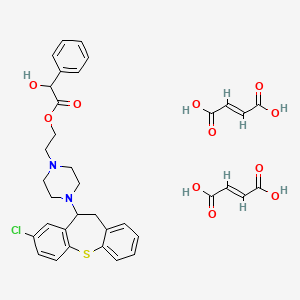
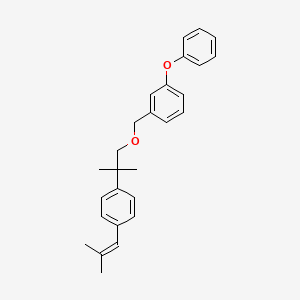
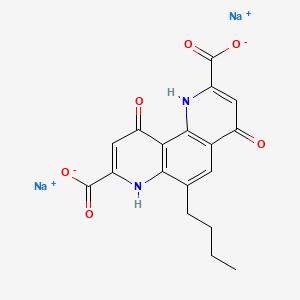
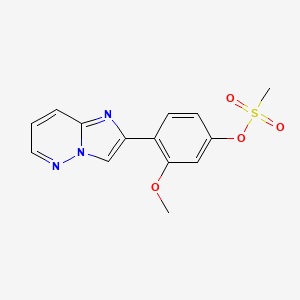

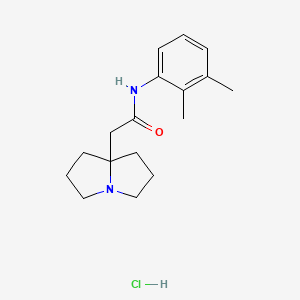
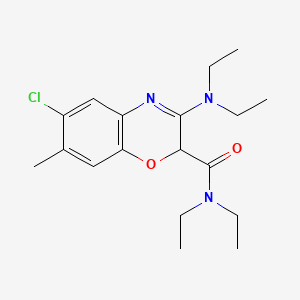

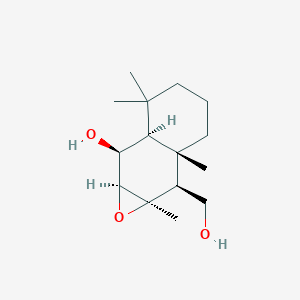
![Benzamide, N-[5-[bis[2-(benzoyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B12774766.png)

